molecular formula C14H18BrClO B12909525 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane CAS No. 89058-36-6

3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane

Cat. No.: B12909525
CAS No.: 89058-36-6
M. Wt: 317.65 g/mol
InChI Key: ISDKNZNRRYSSOP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group, a 4-chlorophenyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.

    Attachment of the 4-Chlorophenyl Group:

    Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or other reduced forms.

Scientific Research Applications

3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-2-(4-fluorophenyl)-5-propyltetrahydrofuran: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    3-(Bromomethyl)-2-(4-chlorophenyl)-5-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is unique due to the combination of its bromomethyl, 4-chlorophenyl, and propyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

89058-36-6

Molecular Formula

C14H18BrClO

Molecular Weight

317.65 g/mol

IUPAC Name

3-(bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane

InChI

InChI=1S/C14H18BrClO/c1-2-3-13-8-11(9-15)14(17-13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8-9H2,1H3

InChI Key

ISDKNZNRRYSSOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(O1)C2=CC=C(C=C2)Cl)CBr

Origin of Product

United States

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